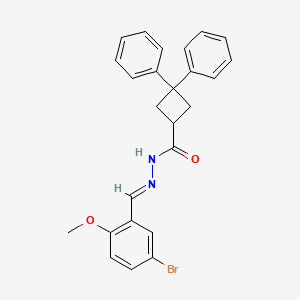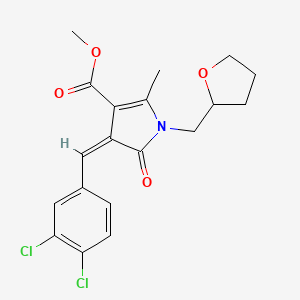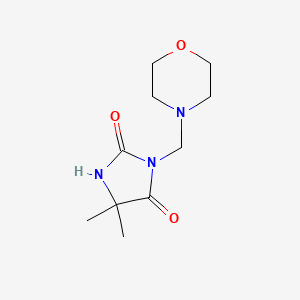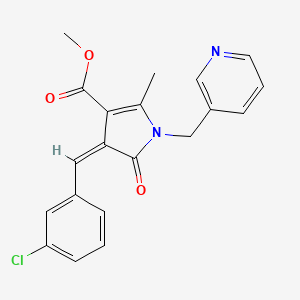
N'-(5-bromo-2-methoxybenzylidene)-3,3-diphenylcyclobutanecarbohydrazide
Descripción general
Descripción
N'-(5-bromo-2-methoxybenzylidene)-3,3-diphenylcyclobutanecarbohydrazide, also known as BMDCC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMDCC belongs to the class of cyclobutane-based hydrazones and exhibits promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of N'-(5-bromo-2-methoxybenzylidene)-3,3-diphenylcyclobutanecarbohydrazide is not fully understood. However, studies suggest that this compound exerts its pharmacological effects by interacting with specific molecular targets. This compound has been found to inhibit the activity of enzymes involved in cancer growth and inflammation. It has also been reported to induce cell death in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have reported that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway. Additionally, this compound has been reported to have antibacterial activity by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5-bromo-2-methoxybenzylidene)-3,3-diphenylcyclobutanecarbohydrazide exhibits several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory with a high yield. This compound has been found to have low toxicity in vitro and in vivo, making it a safe compound for use in research studies. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N'-(5-bromo-2-methoxybenzylidene)-3,3-diphenylcyclobutanecarbohydrazide. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to investigate the efficacy of this compound in various types of cancer and to understand its mechanism of action. Additionally, this compound has been found to have anti-inflammatory and antibacterial properties, which could be explored further for the development of new therapeutics. Further studies are also needed to improve the solubility of this compound to facilitate its administration in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound with promising pharmacological properties. It has been studied extensively for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial effects. This compound exerts its pharmacological effects by interacting with specific molecular targets. While this compound exhibits several advantages as a research tool, its poor solubility in water is a limitation. Future research on this compound could lead to the development of new therapeutics for various diseases.
Aplicaciones Científicas De Investigación
N'-(5-bromo-2-methoxybenzylidene)-3,3-diphenylcyclobutanecarbohydrazide has been studied extensively for its potential therapeutic applications. Various studies have reported its anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antibacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,3-diphenylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O2/c1-30-23-13-12-22(26)14-18(23)17-27-28-24(29)19-15-25(16-19,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-14,17,19H,15-16H2,1H3,(H,28,29)/b27-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCSVUZDDITMFN-WPWMEQJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2CC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2CC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3898790.png)


![1-[3-(3-nitrophenyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole](/img/structure/B3898824.png)
![2-[2-(3-bromophenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898829.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3898838.png)
![8-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3898845.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B3898853.png)

![N,N-diphenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3898868.png)
![N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3898872.png)
![5-methyl-4-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3898885.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B3898892.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3898907.png)